molecular formula C22H23NO4 B14756345 (2S,4S)-N-Fmoc-4-Et-Pro-OH

(2S,4S)-N-Fmoc-4-Et-Pro-OH

Cat. No.: B14756345
M. Wt: 365.4 g/mol
InChI Key: IBGSUWJKZJCXCJ-XOBRGWDASA-N
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Description

(2S,4S)-N-Fmoc-4-Et-Pro-OH is a proline derivative featuring a cis-configured ethyl substituent at the 4-position of the pyrrolidine ring and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the nitrogen. This compound is widely used in solid-phase peptide synthesis (SPPS) to modulate peptide conformation, stability, and bioactivity. The ethyl group introduces steric bulk and hydrophobicity, which can influence secondary structures such as PPII helices or β-turns in peptides .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2S,4S)-4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-2-14-11-20(21(24)25)23(12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20-/m0/s1

InChI Key

IBGSUWJKZJCXCJ-XOBRGWDASA-N

Isomeric SMILES

CC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-Fmoc-4-Et-Pro-OH typically involves the protection of the amino group of 4-ethylproline with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of 4-ethylproline, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In an industrial setting, the production of (2S,4S)-N-Fmoc-4-Et-Pro-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-Fmoc-4-Et-Pro-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected proline derivatives and various cyclic compounds, depending on the specific reactants and conditions used .

Scientific Research Applications

(2S,4S)-N-Fmoc-4-Et-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-N-Fmoc-4-Et-Pro-OH involves its ability to stabilize specific conformations of peptides and proteins. The Fmoc group provides steric hindrance, which can influence the folding and stability of the peptide chain. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (2S,4S)-N-Fmoc-4-Et-Pro-OH with structurally similar proline derivatives, focusing on substituent type, molecular weight, and functional roles:

Compound Name Substituent (4-position) Molecular Weight (g/mol) Key Properties/Applications References
(2S,4S)-N-Fmoc-4-Et-Pro-OH Ethyl (C₂H₅) ~369.4* Enhances hydrophobicity; stabilizes peptide conformations via steric effects. Inferred
Fmoc-cis-4-fluoro-Pro-OH Fluorine (F) 355.36 Stabilizes PPII helices; lower efficiency than cis-proline in helix propagation.
cis-Fmoc-Pro(4-N₃)-OH Azide (N₃) 378.38 Enables click chemistry for bioconjugation; used in peptide-functionalized materials.
(2S,4R)-Fmoc-Amp(Boc)-OH Boc-protected NH 452.5 Orthogonal protection for peptide synthesis; facilitates selective deprotection.
Fmoc-Pro(4-NMe-Boc)-OH (2S,4S) NMe-Boc ~465.5* Dual protection (Fmoc/Boc); stabilizes intermediates in complex peptide synthesis.

*Molecular weights estimated based on structural analogs due to lack of direct data for the ethyl variant.

Stereochemical and Functional Differences

  • Ethyl vs. Fluorine Substituents : The ethyl group in (2S,4S)-N-Fmoc-4-Et-Pro-OH increases steric hindrance and hydrophobicity compared to the smaller, electronegative fluorine in Fmoc-cis-4-fluoro-Pro-OH. This makes the ethyl derivative more suitable for stabilizing rigid peptide conformations or enhancing membrane permeability in drug candidates .
  • Azide vs. Ethyl : The azide group in cis-Fmoc-Pro(4-N₃)-OH enables bioorthogonal reactions (e.g., CuAAC click chemistry), whereas the ethyl group lacks reactive handles but offers superior conformational control .
  • Boc-Protected Derivatives : Compounds like (2S,4R)-Fmoc-Amp(Boc)-OH and Fmoc-Pro(4-NMe-Boc)-OH (2S,4S) allow sequential deprotection strategies, critical for synthesizing peptides with multiple post-translational modifications .

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